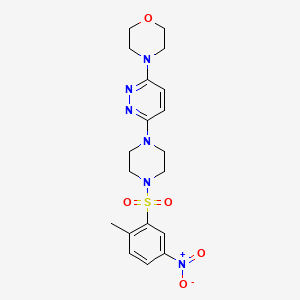![molecular formula C14H13NO3S3 B3005593 N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide CAS No. 1181464-29-8](/img/structure/B3005593.png)
N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide is a complex organic compound that features both sulfonyl and thiophene functional groups
Mecanismo De Acción
Mode of Action
Thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives have been reported to have significant effects on various biochemical pathways . These effects are likely due to the interactions of the compound with various enzymes and receptors in the body.
Pharmacokinetics
It is known that the pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Thiophene derivatives have been reported to have significant effects on various cellular processes . These effects are likely due to the interactions of the compound with various enzymes and receptors in the body.
Action Environment
The action, efficacy, and stability of N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide can be influenced by various environmental factors. For instance, boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . Therefore, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-thiophen-2-ylsulfanylacetic acid with an appropriate sulfonyl chloride in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with (E)-2-phenylethenylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenylsulfonyl-2-thiophen-2-ylsulfanylacetamide
- N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylacetamide
Uniqueness
N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide is unique due to the presence of both the sulfonyl and thiophene groups, which provide a combination of chemical reactivity and biological activity not found in simpler compounds. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S3/c16-13(11-20-14-7-4-9-19-14)15-21(17,18)10-8-12-5-2-1-3-6-12/h1-10H,11H2,(H,15,16)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVDWTQMVBZJMI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)CSC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(=O)CSC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3005510.png)
![N-(4-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005513.png)
![(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3005514.png)
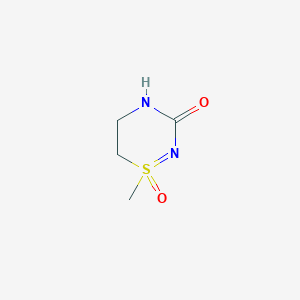
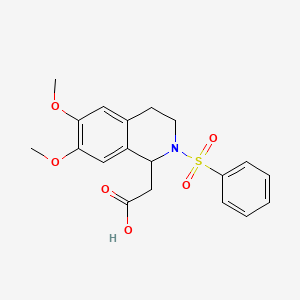
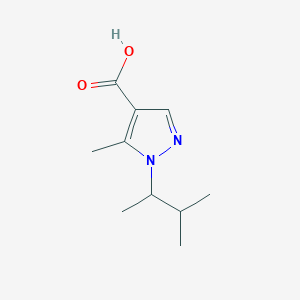
![9-Amino-6-oxa-2lambda6-thiaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B3005522.png)
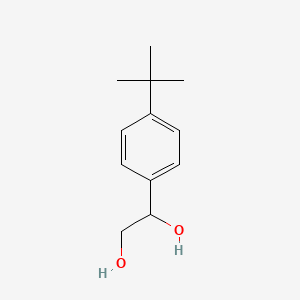
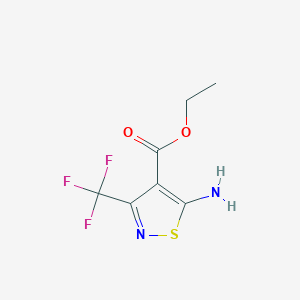
![N-(2,3-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B3005526.png)

![5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B3005531.png)

